molecular formula C11H20F2N2O2 B8219222 Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B8219222
M. Wt: 250.29 g/mol
InChI Key: YCUWLCXEBURJHQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a piperidine ring substituted with an aminomethyl group and two fluorine atoms, along with a tert-butyl ester group. The presence of fluorine atoms can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to start with a piperidine derivative, which undergoes fluorination to introduce the difluoropiperidine moiety. The aminomethyl group can be introduced through reductive amination, and the tert-butyl ester group is often added via esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the aminomethyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated structure can enhance its interaction with biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. The aminomethyl group can participate in hydrogen bonding and other interactions, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: Similar structure but with a morpholine ring instead of a piperidine ring.

    Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate: Lacks the fluorine atoms, which can affect its reactivity and biological activity.

Uniqueness

The presence of two fluorine atoms in tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)6-8(15)7-14/h8H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUWLCXEBURJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Raney nickel (0.36 mL, 5.40 mmol) was washed with MeOH (2×) and charged into a parr shaker. A solution of tert-butyl 2-cyano-4,4-difluoro-piperidine-1-carboxylate, 13h, (1.33 g, 5.40 mmol) in methanol (50 mL). The reaction mixture was subject to hydrogenation conditions overnight on the parr shaker (46 PSI). The mixture was filtered through celite and washed thoroughly with CH2Cl2. All volatiles were removed at reduced pressure and the crude material was used without further purification.
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